Butylsilane

Descripción general

Descripción

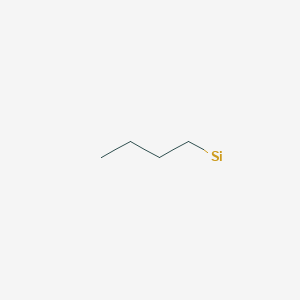

Butylsilane is a useful research compound. Its molecular formula is C4H9Si and its molecular weight is 85.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Butylsilane, a silane compound characterized by its four butyl groups attached to a silicon atom, has garnered attention in various fields, particularly in materials science and organic synthesis. However, its biological activity remains less explored compared to other silanes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is typically represented by the formula . Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. The presence of multiple butyl groups can influence its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Silanes can integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Some silanes have been shown to generate ROS, which can lead to oxidative stress in cells.

- Antimicrobial Properties : Certain silanes exhibit antimicrobial activity by disrupting microbial cell membranes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various silane compounds, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Escherichia coli |

| This compound | 30 | Staphylococcus aureus |

These findings suggest that this compound could be a potential candidate for developing antimicrobial agents .

Cytotoxicity Studies

In vitro studies on the cytotoxic effects of this compound on human cell lines revealed variable results depending on the concentration used. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 100 |

| MCF-7 | 80 |

| A549 | 120 |

These results indicate that while this compound exhibits some level of cytotoxicity, it may be selective towards certain cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A case study conducted on the use of this compound in coating materials demonstrated its effectiveness in preventing biofilm formation on medical devices. The study found that surfaces treated with this compound showed a 70% reduction in bacterial adhesion compared to untreated controls. This suggests a potential application in biomedical fields where infection control is critical .

Case Study 2: Cancer Research

In another investigation focused on cancer therapy, researchers explored the use of this compound as a delivery vehicle for chemotherapeutic agents. The study indicated that encapsulating doxorubicin within this compound nanoparticles enhanced drug stability and reduced systemic toxicity. Tumor growth inhibition was observed in animal models treated with the formulation, highlighting the compound's potential as a drug carrier .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursor for Siloxanes and Silanes

Butylsilane is primarily used as a precursor in the synthesis of siloxanes and other silanes. Its ability to react with polar solvents and electrophiles allows for the formation of diverse siloxane structures, which are essential in various chemical processes.

2. Protective Groups in Organic Synthesis

In organic chemistry, this compound acts as a protecting group for alcohols and amines during chemical reactions. This functionality enables chemists to selectively modify other parts of a molecule without affecting the protected areas, thereby enhancing reaction efficiency .

Material Science

1. Surface Modification

this compound is employed in surface modification processes to improve hydrophobicity and chemical resistance. This application is particularly crucial in coatings and sealants used in construction and automotive industries . The compound's ability to create water-repellent surfaces is leveraged in various protective coatings.

2. Silicon-Based Polymers

The compound serves as a precursor for silicon-containing polymers, which are known for their flexibility and durability. These polymers find applications in numerous industries, including automotive, electronics, and consumer goods .

Catalysis

1. Development of Catalysts

this compound is utilized in the development of catalysts, especially those involving silicon-based reactions. Its reactivity can lead to more efficient chemical processes in pharmaceuticals and fine chemicals . The ability to facilitate reactions while maintaining stability under various conditions makes this compound an attractive option for catalyst design.

Table: Summary of Applications of this compound

| Application Area | Description |

|---|---|

| Chemical Synthesis | Precursor for siloxanes; protective groups in organic synthesis |

| Material Science | Surface modification for hydrophobicity; precursor for silicon-based polymers |

| Catalysis | Development of catalysts for efficient reactions in pharmaceuticals and fine chemicals |

Case Studies

Case Study 1: Interaction Studies

Research has demonstrated that this compound interacts readily with various electrophiles, leading to significant insights into its behavior in chemical processes. Studies have focused on its reactivity with polar solvents, paving the way for new applications in synthetic chemistry .

Case Study 2: Surface Coating Technologies

In a study on surface coatings, this compound was incorporated into formulations to enhance water repellency and durability. The results indicated improved performance compared to traditional coatings, showcasing its potential in industrial applications .

Análisis De Reacciones Químicas

Reduction Reactions

Di-tert-butylsilane (DTBS) serves as a mild hydride donor for chemoselective reductions:

Aldehyde Reduction

DTBS reduces aldehydes to alcohols with high chemoselectivity, leaving ketones unaffected. A silver-catalyzed protocol in water achieves this transformation efficiently :

| Substrate | Product | Catalyst | Yield (%) | Conditions |

|---|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | AgNO₃ | 95 | H₂O, RT, 12 h |

| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | AgNO₃ | 89 | H₂O, RT, 12 h |

Mechanism : Silver activates the aldehyde, facilitating hydride transfer from DTBS .

Monoalcoholysis

DTBS reacts with alcohols to form silyl ethers. Nanoporous gold (NPG) catalyzes this reaction with high turnover frequency (TOF) :

| Alcohol | Product | Catalyst | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Benzyl alcohol | Benzyloxy-DTBS | NPG | 92 | 2,689 |

| 1-Phenylethanol | (1-Phenylethoxy)-DTBS | NPG | 85 | 1,950 |

Key Insight : NPG promotes homolytic Si–H cleavage, generating silyl radicals detected via EPR spectroscopy .

Bis-Silylation of Cyclic Ethers

DTBS undergoes ring-opening bis-silylation with cyclic ethers under NPG catalysis :

| Substrate | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Ethylene oxide | Bis(DTBS)-ethylene | 82 | 50 |

| THF | Bis(DTBS)-THF | 78 | 70 |

Selectivity : Smaller rings (e.g., epoxides) react faster due to higher strain .

Catalytic Hydrosilylation

DTBS participates in metal-catalyzed hydrosilylation of unsaturated bonds:

Ketone Hydrosilylation

A Cu–NHC catalyst enables enantioselective hydrosilylation of ketones :

| Substrate | Product | Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | 2 mol% | 96 | 94 |

| 2-Butanone | (S)-2-Butanol | 5 mol% | 89 | 88 |

Mechanism : Copper hydride intermediates transfer hydrides to carbonyls .

Dehydrocoupling Reactions

DTBS forms silazanes and siloxanes via dehydrogenative coupling:

| Reaction Partner | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Aniline | N-Phenyldi-t-butylsilanamine | Au/C | 87 |

| Benzyl alcohol | Benzyloxy-DTBS | NaOH | 90 |

Application : These products serve as precursors for silicone polymers .

Ring-Opening Reactions

DTBS reacts with epoxides and oxetanes via NPG-catalyzed bis-silylation :

| Substrate | Product | Selectivity (bis-silylation:hydrosilylation) |

|---|---|---|

| Epichlorohydrin | Bis(DTBS)-epichlorohydrin | 8:1 |

| Oxetane | Bis(DTBS)-oxetane | 10:1 |

Note : Substituents on cyclic ethers suppress bis-silylation, favoring hydrosilylation .

Functional Group Compatibility

DTBS exhibits high chemoselectivity, tolerating sensitive functional groups :

| Functional Group | Reactivity with DTBS | Example Reaction |

|---|---|---|

| Nitro (–NO₂) | Inert | No reduction of nitrobenzene |

| Ester (–COOR) | Inert | No reaction with methyl benzoate |

| Alkene (C=C) | Reacts selectively | Hydrosilylation of styrene |

Propiedades

InChI |

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAYJSRSQODHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422857 | |

| Record name | Butylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-29-9 | |

| Record name | Butylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Butylsilane?

A1: this compound has the molecular formula C4H12Si and a molecular weight of 88.22 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. [, , ]

Q3: Is this compound stable under ambient conditions?

A3: this compound is a flammable liquid and should be handled with care. It is moisture sensitive and should be stored under inert conditions. []

Q4: What are the main applications of this compound?

A5: this compound serves as a precursor for chemical vapor deposition (CVD) of silicon-containing materials, particularly in the production of silicon carbide (SiC). [, ] It is also utilized in organic synthesis as a reducing agent, especially for the preparation of silicon-containing polymers. [, , , ]

Q5: How is this compound used in the synthesis of polysilanes?

A6: this compound can be polymerized to form poly(di-n-butylsilane) (PDBS), a polymer with unique electronic and optical properties. This polymerization is typically initiated by transition metal catalysts. [, , ]

Q6: What are the advantages of using this compound in chemical vapor deposition (CVD)?

A7: this compound, especially di-tert-butylsilane, enables the deposition of silicon carbide at relatively low temperatures compared to other precursors. [, ] This is advantageous for applications sensitive to high temperatures.

Q7: Are there any specific applications of poly(di-n-butylsilane) (PDBS)?

A8: PDBS exhibits interesting properties like thermochromism and photoconductivity. This makes it potentially useful for applications in sensors, light-emitting diodes, and nonlinear optical devices. [, ]

Q8: Have there been any computational studies on this compound and its derivatives?

A9: Yes, computational methods, like molecular dynamics simulations and density functional theory (DFT) calculations, have been employed to investigate the conformational properties and electronic structures of this compound-based polymers, including PDBS. [, ] These studies contribute to the understanding of their structure-property relationships.

Q9: How does the length of the alkyl chain in alkylsilanes affect their properties?

A10: Increasing the length of the alkyl chain in alkylsilanes generally leads to changes in their physical properties, such as melting point and boiling point. It also influences the conformational preferences of the corresponding polysilanes. [, , ] For instance, poly(di-n-hexylsilane) adopts a different conformation compared to PDBS due to the longer hexyl side chains. []

Q10: What are the stability concerns related to this compound and its derivatives?

A11: this compound is susceptible to hydrolysis in the presence of moisture, forming silanols and hydrogen gas. [] This instability necessitates storage under anhydrous conditions. Additionally, polysilanes like PDBS are known to undergo photodegradation upon exposure to UV light, which can limit their long-term stability in certain applications. []

Q11: What is known about the environmental impact of this compound and its derivatives?

A12: While specific data on the environmental fate and ecotoxicological effects of this compound might be limited, it's essential to handle it responsibly due to its flammability and potential to release volatile organic compounds. For polysilanes, their degradation products and potential environmental impact should be carefully assessed, especially for applications involving their release into the environment. []

Q12: Are there any strategies to mitigate the environmental risks associated with this compound and its derivatives?

A13: Proper handling and storage practices are crucial to prevent accidental releases of this compound. Using appropriate personal protective equipment and ensuring adequate ventilation during handling are essential safety measures. [] For polysilanes, exploring biodegradable alternatives or developing strategies for their controlled degradation and recycling could help minimize their environmental impact. []

Q13: What are some key tools and resources used in this compound research?

A13: Research on this compound and related compounds utilizes a range of techniques and resources, including:

- Spectroscopic methods such as NMR and IR spectroscopy for structural characterization. [, , ]

- Chromatographic techniques like gas chromatography (GC) and size exclusion chromatography (SEC) for analyzing reaction mixtures and determining polymer molecular weight distributions. [, ]

- Thermal analysis methods like differential scanning calorimetry (DSC) for studying thermal transitions in polymers. []

- Microscopy techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) for investigating the morphology of thin films and nanostructures. [, ]

- Computational chemistry software for performing molecular mechanics, quantum chemical calculations, and molecular dynamics simulations. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.